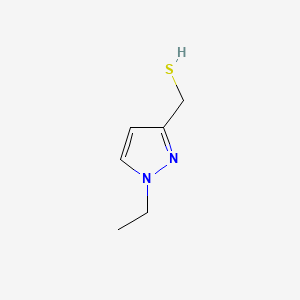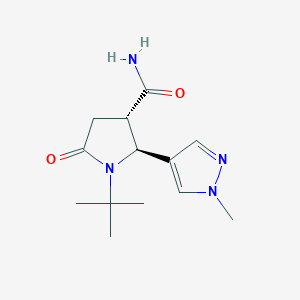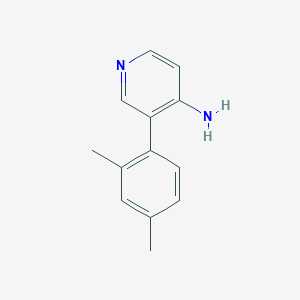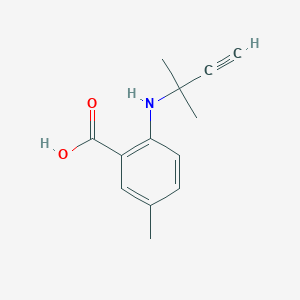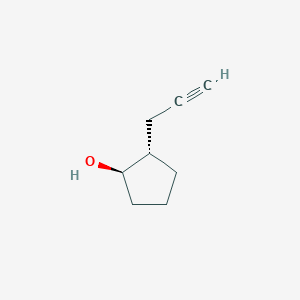
Cyclopentanol, 2-(2-propynyl)-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanol, 2-(2-propynyl)-, trans- is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a propynyl group
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanol, 2-(2-propynyl)-, trans- can be synthesized through a multi-step process involving the formation of a Grignard reagent and subsequent reaction with an epoxide. The process typically involves the following steps:
Formation of Grignard Reagent: Magnesium turnings are reacted with allyl bromide in the presence of ethyl ether to form the Grignard reagent.
Reaction with Epoxide: The Grignard reagent is then reacted with cyclopentene oxide to form the desired product.
The reaction conditions include maintaining the reaction mixture at low temperatures and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Cyclopentanol, 2-(2-propynyl)-, trans- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Cyclopentanol, 2-(2-propynyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The propynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include cyclopentanone, cyclopentanol derivatives, and substituted cyclopentanes.
科学的研究の応用
Cyclopentanol, 2-(2-propynyl)-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentanol, 2-(2-propynyl)-, trans- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group.
Cyclopentane: Lacks the hydroxyl and propynyl groups.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group.
特性
CAS番号 |
139704-05-5 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
(1R,2S)-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1 |
InChIキー |
PWRQANNOJCCIKZ-HTQZYQBOSA-N |
異性体SMILES |
C#CC[C@@H]1CCC[C@H]1O |
正規SMILES |
C#CCC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



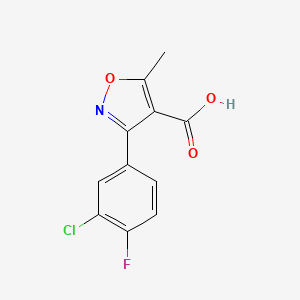

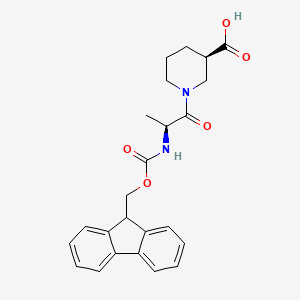


![N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B13626937.png)
